Nitrofurazone

Descripción general

Descripción

Métodos De Preparación

Dermofural se sintetiza a través de una serie de reacciones químicas. La ruta sintética principal implica la reacción de 5-nitro-2-furaldehído con semicarbazida . Las condiciones de reacción típicamente incluyen un medio ácido o neutro y una temperatura controlada para asegurar la formación del producto deseado. Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares pero con parámetros optimizados para aumentar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Dermofural experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de dermofural puede conducir a la formación de nitrofurazona, mientras que la reducción puede producir derivados amino .

Aplicaciones Científicas De Investigación

Dermofural tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar derivados de nitrofurano y su reactividad . En biología y medicina, dermofural se utiliza por sus propiedades antibacterianas, particularmente en el tratamiento de infecciones cutáneas y heridas . También se ha estudiado por su posible uso en el tratamiento de la tripanosomiasis cuando se administra por vía oral . En la industria, dermofural se utiliza en la formulación de ungüentos y cremas tópicos para tratar infecciones .

Mecanismo De Acción

Dermofural ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se dirige a la subunidad ribosomal pequeña y se une en o cerca del sitio de decodificación P, interfiriendo con la unión ribosomal de fMet-tRNA durante la formación del complejo de iniciación 30S . Esta inhibición previene el proceso de iniciación de la traducción, lo que finalmente lleva a la inhibición del crecimiento bacteriano . Dermofural muestra una preferencia por la naturaleza de la base 3′ del codón, ocurriendo de manera eficiente solo cuando el mRNA contiene el triplete de iniciación AUG canónico o el triplete AUA que rara vez se encuentra .

Comparación Con Compuestos Similares

Dermofural es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y su actividad antibacteriana de amplio espectro. Compuestos similares incluyen nitrofurazona, furazolidona y nitrofurantoína . Si bien estos compuestos también pertenecen a la clase de nitrofuranos y exhiben propiedades antibacterianas, el direccionamiento específico de dermofural a la subunidad ribosomal pequeña y su eficacia contra una amplia gama de bacterias lo hacen diferente .

Actividad Biológica

Nitrofurazone, a nitrofuran derivative, is primarily recognized for its broad-spectrum antibacterial properties. This compound has been extensively studied for its biological activities, including its mechanisms of action, therapeutic applications, and potential side effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound exerts its antibacterial effects through several mechanisms:

- Reduction to Active Forms : this compound is activated through reduction by nitroreductases and azoreductases in bacteria. This activation leads to the formation of reactive metabolites that can damage bacterial DNA and proteins, ultimately inhibiting bacterial growth .

- Generation of Reactive Oxygen Species (ROS) : Recent studies have indicated that this compound can induce oxidative stress in cells by increasing ROS levels, which may contribute to its anticancer properties as well .

Therapeutic Applications

This compound is used in various clinical settings, particularly in dermatology and wound care. Its applications include:

- Topical Antibacterial Treatment : this compound is commonly used in ointments for treating burns and skin infections due to its effective antibacterial activity against Gram-positive and Gram-negative bacteria.

- Potential Anticancer Agent : Research has shown that this compound analogs may possess anticancer activity against various cancer cell lines, such as CaCo-2 and MDA-MB 231, by inducing apoptosis and exhibiting lower cytotoxicity towards normal cells .

Case Studies

-

Comparative Study on Pain Relief : A study comparing the efficacy of this compound (0.2%) with another burn ointment (Recove®) demonstrated that both treatments significantly reduced pain levels after one hour. However, Recove® was found to be more effective than this compound in alleviating pain .

Treatment Group Initial Pain Score Pain Score After 1 Hour P-value Recove® 6.27 2.88 <0.01 This compound 6.31 3.96 <0.01 - Evaluation of Furacin-S : A clinical trial evaluated a combination product containing this compound and hydrocortisone (Furacin-S) for treating various dermatoses. The results indicated that Furacin-S was more effective for conditions like impetigo and folliculitis compared to other treatments without significant side effects .

Safety and Side Effects

While this compound is effective as an antibacterial agent, it has been associated with several safety concerns:

- Local Irritation : Topical application can lead to local irritation or sensitization in some patients .

- Carcinogenic Potential : Long-term studies have indicated potential carcinogenic effects in animal models, particularly concerning testicular degeneration and skin tumors in high-dose groups .

Environmental Impact

Recent studies have raised concerns about the ecological effects of this compound, particularly regarding its persistence in marine environments and potential negative influences on ecosystem functions .

Propiedades

Número CAS |

59-87-0 |

|---|---|

Fórmula molecular |

C6H6N4O4 |

Peso molecular |

198.14 g/mol |

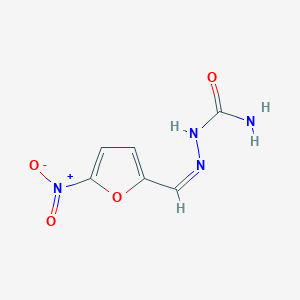

Nombre IUPAC |

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3- |

Clave InChI |

IAIWVQXQOWNYOU-BAQGIRSFSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

SMILES isomérico |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N |

SMILES canónico |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Apariencia |

Solid powder |

Punto de ebullición |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 457-464 ° F |

Key on ui other cas no. |

59-87-0 |

Descripción física |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

DARKENS ON PROLONGED EXPOSURE TO LIGHT SENSITIVE TO HEAT STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials. |

Solubilidad |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Furacilin Furacillin Furacin Nitrofural Nitrofurazone Nitrofurazone, Calcium (2:1) Salt |

Presión de vapor |

0.00000431 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitrofurazone exert its antibacterial effects?

A1: this compound requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert this compound to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

Q2: What is the chemical structure of this compound?

A2: this compound is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of this compound?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect this compound solutions?

A4: this compound solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does this compound itself possess any catalytic activity?

A5: While this compound itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of this compound, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on this compound?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of this compound analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the this compound structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of this compound. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of this compound solutions?

A8: The stability of this compound solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling this compound?

A9: While not explicitly covered in the provided abstracts, this compound's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is this compound distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 this compound in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that this compound can be absorbed and distributed to various tissues, including milk. []

Q11: Has this compound demonstrated efficacy in treating burn wounds?

A11: Several studies investigated this compound's efficacy in treating burn wounds. One clinical trial found that this compound 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, this compound might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to this compound resistance in bacteria?

A12: A primary mechanism of this compound resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of this compound, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding this compound use?

A13: this compound is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between this compound administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for this compound?

A14: Research explored incorporating this compound into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver this compound directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for this compound exposure?

A15: While semicarbazide has been used as a marker metabolite for this compound exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial this compound contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify this compound in various matrices?

A16: Several analytical methods have been employed to quantify this compound, including:

- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine this compound residues in milk. []

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact this compound in milk and milk powder. []

- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect this compound metabolites in animal food. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.